An In-depth Technical Guide to 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its physicochemical characteristics, synthesis methodologies, and known biological activities, with a particular focus on its potential as an enzyme inhibitor. While this guide consolidates the currently available information, it also highlights areas where further research is required to fully elucidate the compound's therapeutic potential.
Introduction
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a multi-ring heterocyclic compound featuring a central 1,3,4-oxadiazole ring linking a pyridine and an aniline moiety.[1] This unique structural arrangement confers a range of interesting chemical and biological properties. The 1,3,4-oxadiazole core is a well-established pharmacophore found in numerous therapeutic agents, contributing to a diverse array of biological activities.[2] The presence of the pyridine and aniline rings further enhances the molecule's potential for biological interactions, making it a promising scaffold for the development of novel therapeutics.[1] This guide aims to provide a detailed technical resource for researchers working with or interested in this compound.
Physicochemical Properties
The physicochemical properties of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline are summarized in the table below. These properties are crucial for its handling, formulation, and in-vitro/in-vivo studies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₄O | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 174-175 °C | [2] |
| Solubility | Data not available. Qualitative reports suggest solubility can be tuned by modifying substituents.[3] Further experimental determination in common solvents (e.g., DMSO, ethanol, water) is required. | |
| Chemical Stability | Exhibits maximum stability in a pH range of 3-5.[1] Undergoes degradation in acidic conditions (pH < 3) via protonation of the oxadiazole ring.[1] |
Synthesis and Characterization
The synthesis of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline typically involves the formation of the central 1,3,4-oxadiazole ring through cyclization reactions.
Synthetic Pathways
Two primary synthetic routes have been reported for this class of compounds:
-
Cyclization of Hydrazides with Aromatic Acids or Aldehydes: This is a common method for forming 2,5-disubstituted 1,3,4-oxadiazoles. The reaction of 4-pyridinecarboxylic acid hydrazide with 2-aminobenzaldehyde would form a hydrazone intermediate, which can then be cyclized using a dehydrating agent like phosphoryl chloride (POCl₃) under reflux.[4]
-
Reduction of a Nitro Precursor: An alternative route involves the synthesis of a nitro-substituted precursor, followed by selective reduction of the nitro group to an aniline. For instance, 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles can be reduced to the corresponding anilines using a mild reducing system like sodium borohydride and tin(II) chloride.[4]
Experimental Protocol: Synthesis via Hydrazide Cyclization (Illustrative)
A detailed, validated experimental protocol for the synthesis of the title compound is not currently available in the public domain. The following is an illustrative protocol based on general methods for synthesizing similar 1,3,4-oxadiazoles.
Step 1: Formation of Hydrazone Intermediate
-
Dissolve 4-pyridinecarboxylic acid hydrazide (1 eq.) in a suitable solvent such as ethanol.
-
Add 2-aminobenzaldehyde (1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: Cyclization to form 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
-
Suspend the dried hydrazone intermediate (1 eq.) in phosphoryl chloride (POCl₃) (5-10 eq.).
-
Reflux the mixture for 5-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/ethanol) or by column chromatography on silica gel.
Spectroscopic Characterization
¹H NMR:
-
Aniline Protons: Signals in the range of 6.5-7.5 ppm.[1]
-
Pyridine Protons: Distinct signals for the protons on the pyridine ring.
-
NH₂ Protons: A broad singlet corresponding to the amine protons, which would be exchangeable with D₂O.
¹³C NMR:
-
Oxadiazole Carbons: Characteristic signals for the two carbons of the 1,3,4-oxadiazole ring are expected around 160–165 ppm.[1]
-
Aromatic Carbons: A series of signals corresponding to the carbons of the aniline and pyridine rings.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic stretching vibration for the primary amine (NH₂).
-
C=N Stretch: A sharp absorption band corresponding to the C=N bond within the oxadiazole ring.
-
C-O-C Stretch: A signal indicating the ether linkage within the oxadiazole ring.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (238.24 g/mol ).
Crystallographic Data
No experimental crystal structure data for 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline has been reported. X-ray crystallographic analysis of structurally similar compounds suggests an orthorhombic crystal system.[1] Obtaining single-crystal X-ray diffraction data for the title compound would be invaluable for confirming its three-dimensional structure and understanding its intermolecular interactions in the solid state.
Biological Activity and Therapeutic Potential
The unique combination of the 1,3,4-oxadiazole, pyridine, and aniline moieties suggests that 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline may possess a range of biological activities.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of key enzymes involved in cellular proliferation and gene expression:
-
Thymidylate Synthase (TS): TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. Inhibition of TS is a well-established strategy in cancer chemotherapy.[1]
-
Histone Deacetylases (HDACs): HDACs play a crucial role in the regulation of gene expression by modifying the acetylation state of histones. HDAC inhibitors have emerged as a promising class of anticancer agents.[1][4]
Quantitative data on the inhibitory potency (e.g., IC₅₀ or Kᵢ values) of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline against these enzymes is currently lacking and represents a critical area for future investigation.
Modulation of Signaling Pathways
Research suggests that this class of compounds can influence critical cellular signaling pathways:
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Modulation of this pathway is a therapeutic target for a variety of diseases, including cancer and inflammatory disorders.[2]
Experimental Protocol: In Vitro HDAC Inhibition Assay (Illustrative)
This is a generalized protocol to assess the HDAC inhibitory activity of the title compound. Specific assay conditions may vary depending on the HDAC isoform and the detection method used.
-
Reagents and Materials:
-
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline (test compound)
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trichostatin A (TSA) or a known HDAC inhibitor (positive control)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound and the positive control in HDAC assay buffer.
-
In a 96-well plate, add the HDAC assay buffer, the diluted test compound or control, and the recombinant HDAC enzyme.
-
Incubate the plate at 37 °C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37 °C for a further period (e.g., 30 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37 °C for 15 minutes to allow for cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is not available. The following precautions are based on the general hazards associated with aniline and other heterocyclic compounds.
-
General Handling: Use in a well-ventilated area or in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Toxicology: The toxicological properties of this specific compound have not been fully investigated. Aniline derivatives are known to be toxic.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline presents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Its potential to inhibit key enzymes like thymidylate synthase and HDACs warrants further investigation. However, to fully realize its therapeutic potential, several key areas need to be addressed:
-
Detailed Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectroscopic and crystallographic characterization.
-
Quantitative Biological Evaluation: Determination of the inhibitory potency (IC₅₀/Kᵢ values) against a panel of relevant enzymes and cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the key structural features required for potent and selective biological activity.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the compound's efficacy, safety, and pharmacokinetic profile in relevant animal models.
This technical guide provides a solid foundation for researchers interested in 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline. The highlighted gaps in the current knowledge offer exciting opportunities for future research to unlock the full potential of this intriguing molecule.
References
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - NIH. (URL: [Link])
Diagrams
Chemical Structure
Caption: Figure 1. Chemical structure of 2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline.
Synthesis Workflow
Caption: Figure 2. Illustrative synthetic workflow.
Potential Mechanism of Action
Caption: Figure 3. Potential mechanisms of action.
